![molecular formula C16H14FN3O3S B2457937 N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851980-02-4](/img/structure/B2457937.png)
N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a benzothiazole core, such as the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They can exhibit antifungal , antibacterial , and antitumor properties .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions with the active sites of certain enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, and other properties can be determined .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory activity . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring showed promising results. For instance, derivatives 8b and 9b demonstrated excellent COX-2 selectivity and inhibited albumin denaturation. These findings suggest potential applications in managing inflammation-related conditions.
- Urease inhibitors are of interest for treating infections caused by urease-producing bacteria and as anti-ulcer drugs . While not directly mentioned for this compound, its structural features warrant investigation as a potential urease inhibitor.
- Although specific studies on this compound’s antibacterial activity are scarce, benzothiazole derivatives have been explored for their antimicrobial properties . Further research could explore its effectiveness against specific bacterial strains.
Anti-Inflammatory Properties
Urease Inhibition
Antibacterial Activity
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . This suggests that they may target enzymes like cyclo-oxygenase (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins .
Mode of Action
It is known that benzothiazole derivatives can inhibit the activity of cox-2, which is induced at sites of inflammation throughout the body to generate prostaglandins that mediate inflammation and pain . By inhibiting COX-2, these compounds can potentially reduce inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where it inhibits the cyclo-oxygenase (COX) enzymes, thereby reducing the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX and 5-lipoxygenase pathways, respectively .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This is due to the inhibition of COX-2 and the subsequent decrease in prostaglandin production .
Safety and Hazards
properties
IUPAC Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-22-10-4-5-11(13(8-10)23-2)15(21)19-20-16-18-12-6-3-9(17)7-14(12)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFXWXHANVSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.